ASN03576800
Overview
Description
ASN03576800 is a chemical compound known for its inhibitory effects on the VP40 matrix protein of the Ebola virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASN03576800 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for further use .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is primarily produced for research purposes and is available in various quantities, ranging from milligrams to grams, depending on the requirements of the research .
Chemical Reactions Analysis
Types of Reactions
ASN03576800 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
ASN03576800 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteins.
Biology: Investigated for its potential to inhibit the assembly and budding of the Ebola virus.
Medicine: Explored for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the development of antiviral drugs and research on viral inhibition mechanisms
Mechanism of Action
ASN03576800 exerts its effects by inhibiting the VP40 matrix protein of the Ebola virus. The compound occupies the RNA binding region of VP40, thereby preventing the assembly and budding of the virus. This inhibition disrupts the viral life cycle and reduces the spread of the virus .
Biological Activity
ASN03576800, identified as 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid, has been extensively studied for its potential as an inhibitor of the Ebola virus matrix protein VP40. This compound has shown promising biological activity through molecular docking studies and virtual screening methods.
The primary mechanism by which this compound exerts its biological activity is through the inhibition of the VP40 protein, which plays a crucial role in the viral assembly and budding processes of the Ebola virus. The compound binds to the RNA binding region of VP40, demonstrating significant interaction with key amino acid residues.
Binding Interactions
The docking studies reveal that this compound occupies the RNA binding site of VP40 with a Glide score of -7.66 and a Glide energy of -31.88 Kcal/mol. The following interactions have been identified:
- Hydrogen Bonds : Interactions with backbone amino acid residue Ala156 and side chain residues Arg134 and Arg148.
- π-π Stacking : Interaction with Phe157.
- Hydrophobic Interactions : Engaging with Pro97, Leu98, Ile152, Phe161.
- Polar Interaction : With Gln155.
These interactions are critical for the stability and efficacy of this compound as an inhibitor.
Research Findings
A comprehensive study conducted by Tamilvanan and Hopper (2013) utilized high-throughput virtual screening (HTVS) to evaluate various compounds against the VP40 protein. This compound emerged as one of the top candidates due to its favorable binding characteristics.
Key Data Table
Compound ID | Glide Score | Glide Energy (Kcal/mol) | Key Interactions |
---|---|---|---|
This compound | -7.66 | -31.88 | H-bonds with Arg134, Ala156; π-π with Phe157 |
ASN06396768 | -7.46 | -40.64 | H-bonds with Gly126; π-π with Pro131 |
ASN08745583 | -6.95 | -42.55 | H-bonds with Gly126; π-π with Pro125 |
In Silico Studies
In silico studies have confirmed that this compound adheres to Lipinski's Rule of Five, indicating good bioavailability and pharmacokinetic properties. The compound's ability to inhibit VP40 suggests it could be developed further as a therapeutic agent against Ebola virus infections.
Comparative Analysis
A comparative analysis with other compounds from the ASINEX database indicated that this compound not only exhibits a strong binding affinity but also outperforms several other candidates in terms of interaction stability.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c13-10(4-19(16)5-11(14)15)12-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHAISRFDMHVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167190 | |
Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957513-35-8 | |
Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957513-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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